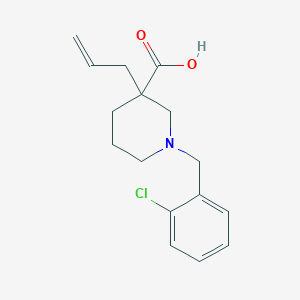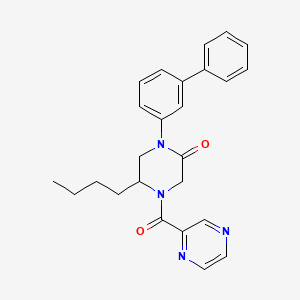
3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO2 and its molecular weight is 293.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.1182566 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis : Research on compounds similar to 3-allyl-1-(2-chlorobenzyl)piperidine-3-carboxylic acid, such as 4-piperidinecarboxylic acid hydrochloride, has been focused on understanding their crystal and molecular structures. This includes studies using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Asymmetric Synthesis : The asymmetric synthesis of compounds structurally related to this compound has been explored, highlighting methods for creating stereoisomerically pure derivatives starting from basic organic compounds like L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).
Oxidation Reactions : Research has been conducted on the efficient oxidation of primary alcohols to aldehydes using compounds like 2,2,6,6-Tetramethyl-1-piperidinyloxy, which has implications for the oxidation reactions of similar compounds (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Nanomagnetic Reusable Catalysts : The use of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles in catalysis, specifically in the synthesis of complex organic compounds like 2,3-dihydroquinazolin-4(1H)-ones, has been a subject of study. This highlights the role of similar piperidine derivatives in catalytic processes (Ghorbani‐Choghamarani & Azadi, 2015).
Allyl Ester as Carboxy‐Protecting Group : Research into the use of allyl esters as protecting groups for carboxylic acids in the synthesis of complex molecules like neuraminic-acid glycosides has been conducted. This research is relevant to understanding the protective applications of the allyl group in compounds like this compound (Kunz, Waldmann, & Klinkhammer, 1988).
Spectroscopic Studies : Spectroscopic studies of compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have been undertaken to understand their molecular interactions and structure. This provides insight into the behavior of similar piperidine derivatives (Anioła et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-8-16(15(19)20)9-5-10-18(12-16)11-13-6-3-4-7-14(13)17/h2-4,6-7H,1,5,8-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDWIKGXZEUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)

![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
